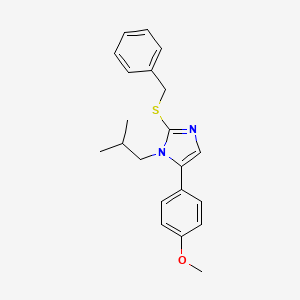

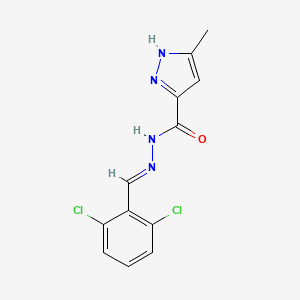

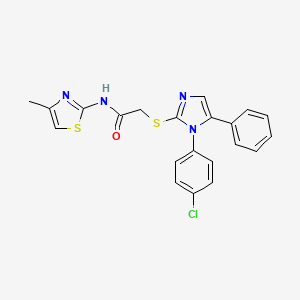

2-(benzylthio)-1-isobutyl-5-(4-methoxyphenyl)-1H-imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(benzylthio)-1-isobutyl-5-(4-methoxyphenyl)-1H-imidazole” is a complex organic molecule. It likely contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms present in many important biological compounds .

Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized through cyclization reactions . For example, 2-aminothiophenol and 4-methoxybenzaldehyde can be cyclized under microwave irradiation and solvent-free conditions to synthesize a related compound .Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as Fourier Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy .Scientific Research Applications

Anticancer Potential

Imidazole derivatives, including 2-(benzylthio)-1-isobutyl-5-(4-methoxyphenyl)-1H-imidazole, have shown promising anticancer potential. A study by Sharma et al. (2014) synthesized a series of imidazole-based compounds evaluated against a panel of human cancer cell lines. The findings highlighted their ability to inhibit cell growth, migration, and induce cell cycle arrest and cellular senescence in A549 cells, a lung cancer cell line, suggesting their potential as anticancer agents (Sharma et al., 2014).

Corrosion Inhibition

Imidazole derivatives also play a significant role in corrosion inhibition. Prashanth et al. (2021) investigated three new imidazole derivatives for their corrosion inhibition efficacy on mild steel in acidic solutions. Their study found that these compounds exhibit significant corrosion inhibition efficiency, highlighting the role of imidazole derivatives in protecting metals from corrosion (Prashanth et al., 2021).

Biological Activity

The diverse biological activities of imidazole derivatives extend to other areas as well. A compound isolated from the New Zealand ascidian Aplidium sp. D, which is related to the chemical structure of interest, showed activity against P388 leukemia cells in vitro, indicating the potential of imidazole derivatives in leukemia treatment (Copp et al., 1989).

Cardiotonic Agents

Imidazole derivatives have been explored as cardiotonic agents. Schnettler et al. (1982) synthesized a series of 4-aroyl-1,3-dihydro-2H-imidazol-2-ones, demonstrating dose-related increases in cardiac contractile force, with minimal effects on heart rate and blood pressure. This suggests their utility in treating congestive heart failure (Schnettler et al., 1982).

Vibrational Spectroscopy and Structural Analysis

Imidazole derivatives' structural and vibrational characteristics have been the subject of study. Arslan and Algül (2008) performed a comprehensive analysis of the vibrational spectrum of 2-(4-methoxyphenyl)-1H-benzo[d]imidazole, providing insights into the conformational behavior and structural stability of these compounds (Arslan & Algül, 2008).

Future Directions

properties

IUPAC Name |

2-benzylsulfanyl-5-(4-methoxyphenyl)-1-(2-methylpropyl)imidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2OS/c1-16(2)14-23-20(18-9-11-19(24-3)12-10-18)13-22-21(23)25-15-17-7-5-4-6-8-17/h4-13,16H,14-15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUWHRSRQSAFNFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=CN=C1SCC2=CC=CC=C2)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzylthio)-1-isobutyl-5-(4-methoxyphenyl)-1H-imidazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-fluorophenyl)sulfonylamino]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2878403.png)

![N'-[4-cyano-3-(4-fluoro-3-methylanilino)-1H-pyrazol-5-yl]-N,N-dimethyliminoformamide](/img/structure/B2878405.png)

![2-[5-(4-aminophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B2878414.png)

![5-Chloro-2-[2-(phenylsulfanyl)-3-pyridinyl]-1,3-benzoxazole](/img/structure/B2878415.png)

![N-(4-chlorobenzyl)-4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2878419.png)

![N-(3,5-dimethoxyphenyl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2878422.png)